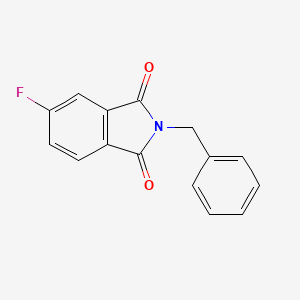

2-Benzyl-5-fluoroisoindole-1,3-dione

Beschreibung

The exact mass of the compound 2-benzyl-5-fluoro-1H-isoindole-1,3(2H)-dione is 255.06955672 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Benzyl-5-fluoroisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-5-fluoroisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-benzyl-5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNHHMVJIAKWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyl-5-fluoroisoindole-1,3-dione: A Technical Guide to Structure, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the phthalimide scaffold represents a privileged pharmacophore. Specifically, 2-benzyl-5-fluoroisoindole-1,3-dione (also known as N-benzyl-4-fluorophthalimide) has emerged as a critical building block. By combining the steric shielding and lipophilicity of a benzyl group with the metabolic stability and electronic modulation of a fluorine atom, this compound serves as a highly versatile intermediate. It is extensively utilized in the development of targeted protein degraders (PROTACs and molecular glues), phosphodiesterase 4 (PDE4) inhibitors, and as a protected primary amine precursor in modified Gabriel syntheses[1][2].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis, and its logical application in advanced drug development.

Chemical Identity and Physicochemical Profiling

The structural modifications of the isoindole-1,3-dione core dictate its behavior in both biological systems and synthetic pathways. The quantitative data for 2-benzyl-5-fluoroisoindole-1,3-dione is summarized below to facilitate rapid comparison for drug design parameters[1][3].

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | 2-benzyl-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | Standardized systematic nomenclature. |

| CAS Number | 351996-10-6 | Unique identifier for reagent sourcing and literature tracking. |

| Molecular Formula | C₁₅H₁₀FNO₂ | Defines stoichiometry for reaction equivalents. |

| Molecular Weight | 255.24 g/mol | Well within Lipinski’s Rule of 5; allows for further functionalization without exceeding size limits for oral bioavailability. |

| LogP | ~2.78 | Optimal lipophilicity. The benzyl group enhances membrane permeability, crucial for intracellular targets. |

| Fraction sp³ (Fsp³) | 0.067 | Indicates high aromaticity. The planar imide core is ideal for intercalating or fitting into narrow hydrophobic protein pockets (e.g., the tri-tryptophan pocket of Cereblon). |

| H-Bond Acceptors | 2 | The two carbonyl oxygens can participate in critical hydrogen bonding with target protein residues. |

Structural Causality: Why Fluorine and Benzyl?

-

The Fluorine Atom (C5 Position): The introduction of fluorine is a classic bioisosteric strategy. Fluorine is highly electronegative, which inductively withdraws electron density from the phthalimide ring. This makes the imide carbonyls slightly more electrophilic while simultaneously protecting the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the C–F bond can participate in multipolar interactions within protein binding sites, often increasing target affinity.

-

The Benzyl Group (N-Position): The N-benzyl substitution serves a dual purpose. Synthetically, it acts as a robust protecting group for the imide nitrogen, resistant to basic and mildly acidic conditions, but cleavable via hydrogenolysis (Pd/C, H₂). Pharmacologically, it provides a bulky, lipophilic vector that can occupy hydrophobic accessory pockets in target proteins or serve as a point of attachment for linker technologies in bifunctional molecules[2].

Experimental Protocol: Self-Validating Synthesis Workflow

The synthesis of 2-benzyl-5-fluoroisoindole-1,3-dione is achieved via the condensation of 4-fluorophthalic anhydride with benzylamine. The protocol below is designed as a self-validating system, ensuring that each step has a mechanistic rationale and an analytical checkpoint[4].

Materials Required

-

Electrophile: 4-Fluorophthalic anhydride (1.0 equivalent)

-

Nucleophile: Benzylamine (1.05 equivalents)

-

Solvent/Catalyst: Glacial Acetic Acid (0.3 M relative to anhydride)

-

Quench/Wash: Deionized Water, Saturated NaHCO₃ solution

Step-by-Step Methodology

-

Reagent Preparation & Initiation: Charge a round-bottom flask equipped with a magnetic stir bar with 4-fluorophthalic anhydride (1.0 eq). Add glacial acetic acid to achieve a 0.3 M concentration. Causality: Acetic acid acts as both the solvent and a mild acid catalyst. Anhydrides are highly activated; using a mild acid prevents unwanted side reactions while priming the carbonyl oxygen for nucleophilic attack.

-

Nucleophilic Addition: Add benzylamine (1.05 eq) dropwise at room temperature. The reaction is exothermic as the amine attacks the anhydride, opening the ring to form the amic acid intermediate . Validation Checkpoint 1: TLC (Hexanes/EtOAc 1:1) will show the rapid disappearance of the anhydride and the formation of a highly polar, baseline-retained spot (the amic acid).

-

Thermodynamic Cyclization (Dehydration): Attach a reflux condenser and heat the reaction mixture to 120 °C (reflux) for 4 to 6 hours[4]. Causality: The amic acid intermediate is stable at room temperature. Heating to 120 °C provides the activation energy required for the intramolecular nucleophilic acyl substitution. The acidic environment protonates the hydroxyl group of the amic acid, converting it into an excellent leaving group (H₂O). The high temperature drives off the water, shifting the equilibrium entirely toward the closed imide ring.

-

Quenching and Isolation: Cool the dark reaction mixture to room temperature. Slowly pour the mixture into ice-cold deionized water (approx. 3x the reaction volume) while stirring vigorously. Causality: The target imide is highly lipophilic (LogP 2.78) and insoluble in water, whereas acetic acid and unreacted amine salts are highly water-soluble. This induces rapid precipitation of the product.

-

Purification and Final Validation: Filter the resulting precipitate under a vacuum. Wash the filter cake with saturated NaHCO₃ to neutralize residual acetic acid, followed by cold water. Dry the solid in vacuo. Validation Checkpoint 2: LC-MS will confirm the product mass ([M+H]⁺ = 256.0). ¹H-NMR (CDCl₃) will validate the structure: look for the disappearance of broad OH/NH protons, the appearance of a sharp singlet at ~4.8 ppm (benzyl CH₂), and the characteristic splitting of the fluorinated aromatic protons (e.g., a doublet of doublets due to ³J and ⁴J H-F coupling).

Visualization: Synthesis Workflow

Reaction mechanism and workflow for 2-benzyl-5-fluoroisoindole-1,3-dione synthesis.

Applications in Advanced Drug Development

The 2-benzyl-5-fluoroisoindole-1,3-dione architecture is not merely a passive intermediate; it is actively deployed in cutting-edge pharmacological modalities.

Targeted Protein Degradation (PROTACs & Molecular Glues)

The most prominent modern application of fluorinated phthalimides is in the design of bifunctional degradation molecules[2][4]. Phthalimides (such as thalidomide and its analogs) are the prototypical binders of the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

Mechanistic Role: The imide glutarimide/phthalimide core inserts into a shallow tri-tryptophan pocket on the surface of CRBN.

-

The Fluorine Advantage: The C5-fluorine alters the electron density of the phthalimide core, which can optimize the binding kinetics (k_on/k_off) to CRBN compared to non-fluorinated analogs.

-

The Benzyl Vector: The benzyl group can act as a structural mimic for a linker attachment point. In PROTAC development, medicinal chemists often functionalize the benzyl position to attach PEG or alkyl linkers that recruit a Protein of Interest (POI)[2].

Visualization: CRBN-Mediated Degradation Logic

Logical relationship of fluorinated phthalimides in CRBN-mediated targeted protein degradation.

Nucleophilic Aromatic Substitution (S_NAr) Platform

Because the fluorine atom is situated para and meta to the strongly electron-withdrawing imide carbonyls, the C5 position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Researchers frequently use 2-benzyl-5-fluoroisoindole-1,3-dione as a starting material, reacting it with various amines, thiols, or alkoxides to generate a library of 5-substituted phthalimides. The benzyl group protects the imide nitrogen during these harsh basic conditions, allowing for late-stage diversification of the pharmacophore before deprotection via hydrogenolysis.

References

- Title: Heterocyclic degronimers for target protein degradation (US10646575B2)

- Title: Methods to induce targeted protein degradation through bifunctional molecules (WO2016105518A1)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. US10646575B2 - Heterocyclic degronimers for target protein degradation - Google Patents [patents.google.com]

- 3. 2-benzyl-5-fluoroisoindole-1,3-dione | 351996-10-6 [chemicalbook.com]

- 4. WO2016105518A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Benzyl-5-fluoroisoindole-1,3-dione: ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-Benzyl-5-fluoroisoindole-1,3-dione. As a vital tool in chemical characterization, NMR spectroscopy offers profound insights into the molecular structure of this fluorinated isoindole-dione derivative. This document, intended for a scientific audience, will delve into the predicted ¹H and ¹³C NMR spectra, offering a comprehensive interpretation of the chemical shifts, multiplicities, and coupling constants. The causality behind the spectral features will be explained based on fundamental principles of NMR and the electronic environment of the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the molecular structure of 2-Benzyl-5-fluoroisoindole-1,3-dione is presented below with a standardized atom numbering system. This numbering will be used consistently throughout the guide for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for 2-Benzyl-5-fluoroisoindole-1,3-dione.

¹H NMR Spectroscopic Data (Predicted)

Due to the absence of experimentally acquired ¹H NMR data in the public domain for 2-Benzyl-5-fluoroisoindole-1,3-dione, the following table presents a predicted spectrum. The predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects and comparison with structurally analogous compounds. The typical solvent for such a compound would be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for 2-Benzyl-5-fluoroisoindole-1,3-dione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | dd | 1H | H-7 |

| ~7.4 - 7.5 | m | 1H | H-4 |

| ~7.3 - 7.4 | m | 1H | H-6 |

| ~7.2 - 7.3 | m | 5H | H-11' to H-15' |

| ~4.8 | s | 2H | H-10 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (Isoindole Ring): The protons on the fluorinated phthalimide ring are expected to appear in the downfield region of the spectrum, typically between 7.3 and 7.9 ppm. The electron-withdrawing nature of the two carbonyl groups and the fluorine atom deshields these protons. The proton at the C-7 position (H-7) is anticipated to be the most downfield due to its proximity to both a carbonyl group and the fluorine atom, likely appearing as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom. The protons at C-4 and C-6 will also exhibit complex splitting patterns (multiplets, m) due to coupling with each other and the fluorine atom.

-

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring are expected to resonate as a multiplet in the range of 7.2-7.3 ppm. The free rotation around the C10-C11' bond often leads to overlapping signals for the ortho, meta, and para protons, resulting in a complex multiplet.

-

Methylene Protons: The two protons of the methylene bridge (H-10) are chemically equivalent and are expected to appear as a sharp singlet at approximately 4.8 ppm. The deshielding effect of the adjacent nitrogen atom of the imide ring causes this downfield shift.

¹³C NMR Spectroscopic Data (Predicted)

The following table presents predicted ¹³C NMR chemical shifts for 2-Benzyl-5-fluoroisoindole-1,3-dione. This data is based on computational predictions from the NP-MRD (Natural Products Magnetic Resonance Database) and serves as a valuable reference for the structural confirmation of the compound.[1] The spectrum is predicted in D₂O, however, for practical purposes, the chemical shifts in organic solvents like CDCl₃ or DMSO-d₆ are expected to be in a similar range.

Table 2: Predicted ¹³C NMR Data for 2-Benzyl-5-fluoroisoindole-1,3-dione

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 (d, JCF) | C-5 |

| ~165.1 | C-2, C-3 |

| ~136.0 | C-11' |

| ~134.5 (d, JCF) | C-7a |

| ~131.5 (d, JCF) | C-3a |

| ~129.0 | C-13' |

| ~128.5 | C-12', C-14' |

| ~127.5 | C-15' |

| ~124.0 (d, JCF) | C-7 |

| ~120.0 (d, JCF) | C-4 |

| ~110.0 (d, JCF) | C-6 |

| ~42.0 | C-10 |

Note: The assignments for the fluorinated aromatic carbons are tentative and would require experimental 2D NMR data for definitive confirmation. The 'd' indicates a doublet due to carbon-fluorine coupling, and JCF represents the coupling constant.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons (C-2 and C-3) of the imide ring are expected to have the most downfield chemical shifts, typically around 165 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Aromatic Carbons (Isoindole Ring): The carbon atom directly attached to the fluorine (C-5) will exhibit a large chemical shift and will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons of the phthalimide ring will also show coupling to the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.

-

Aromatic Carbons (Benzyl Ring): The carbons of the benzyl group's phenyl ring are expected to resonate in the typical aromatic region of 127-136 ppm. The quaternary carbon (C-11') will likely be the most downfield of this group.

-

Methylene Carbon: The methylene carbon (C-10) is expected to appear at approximately 42 ppm, shifted downfield by the adjacent nitrogen atom.

Experimental Protocol: NMR Sample Preparation

The following is a generalized, field-proven protocol for the preparation of an NMR sample suitable for the acquisition of high-quality ¹H and ¹³C NMR spectra. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 2-Benzyl-5-fluoroisoindole-1,3-dione into a clean, dry vial. The precise mass is important for any subsequent quantitative analysis but less critical for routine qualitative characterization.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it must dissolve the sample completely and should not have signals that overlap with the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate calibration of the chemical shift scale.

-

Sample Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve high homogeneity and resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum first, as it is a much quicker experiment. Subsequently, acquire the broadband proton-decoupled ¹³C NMR spectrum. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

References

-

NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Natural Products Magnetic Resonance Database. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Benzyl-5-fluoroisoindole-1,3-dione

[1]

Executive Summary & Physicochemical Context

2-Benzyl-5-fluoroisoindole-1,3-dione is a critical intermediate, often utilized in the synthesis of Cereblon (CRBN) ligands, PROTACs, and immunomodulatory imide drugs (IMiDs).[1] Structurally, it consists of a rigid, planar phthalimide core substituted with a lipophilic benzyl group at the nitrogen (N-position) and a fluorine atom at the 5-position (often corresponding to the 4-position on the phthalic anhydride precursor).[1]

Understanding its solubility is paramount for two reasons:

-

Synthetic Efficiency: N-alkylation and subsequent functionalization require solvents that solubilize the reactants without interfering with nucleophilic attacks.[1]

-

Purification: The distinct solubility difference between the product and starting materials (often phthalic anhydride or potassium phthalimide) drives the selection of recrystallization solvents.[1]

Physicochemical Drivers of Solubility[1]

-

N-Benzylation Effect: Unlike the parent phthalimide (mp ~233°C), which has strong intermolecular hydrogen bonding (N-H...O), the N-benzyl group disrupts this network.[1] This significantly lowers the melting point (typically to the 110–120°C range for this class) and drastically increases solubility in non-polar and chlorinated organic solvents.[1]

-

Fluorine Substitution: The C-F bond increases lipophilicity (LogP) and crystal lattice energy compared to the non-fluorinated analog.[1] This often results in lower solubility in protic solvents (MeOH, EtOH) compared to the non-fluorinated variant, making alcohols excellent anti-solvents or crystallization media.[1]

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their interaction with the solute's dipole and lipophilic domains.

Table 1: Predicted Solubility Profile

Data derived from structure-activity relationships (SAR) of N-benzylphthalimide analogs.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Reaction medium (Nucleophilic substitutions).[1] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Liquid-Liquid Extraction (LLE), Chromatography.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Work-up, standard recrystallization.[1] |

| Alcohols | Ethanol, Methanol, IPA | Temperature-Dependent | Recrystallization (Soluble hot, Insoluble cold).[1] |

| Aromatic | Toluene | Low-Moderate | Azeotropic drying, high-temp reactions.[1] |

| Non-Polar | Hexanes, Heptane | Insoluble (<1 mg/mL) | Anti-solvent, precipitation.[1] |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | Washing (removes inorganic salts).[1] |

Critical Insight: The compound is stable in most organic solvents but can undergo hydrolysis (ring-opening) in strong aqueous bases (NaOH/KOH) to form the corresponding phthalamic acid.[1] Avoid high pH aqueous environments.

Experimental Determination Protocols

To establish exact solubility curves for your specific batch (polymorphs can affect values), follow this self-validating gravimetric protocol.

Protocol A: Gravimetric Saturation Method (Standard)

Objective: Determine saturation solubility (

-

Preparation: Weigh approximately 100 mg of 2-Benzyl-5-fluoroisoindole-1,3-dione into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration:

-

Seal vial efficiently (PTFE-lined cap).

-

Vortex for 1 minute.

-

Place in a thermomixer at

and agitate (500 rpm) for 24 hours. Note: 24h is required to ensure thermodynamic equilibrium, not just kinetic dissolution.[1]

-

-

Filtration:

-

Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

-

Quantification:

Calculation:

Protocol B: Visual Solubility Screening (High-Throughput)

Use this decision tree to rapidly select solvents for recrystallization.

Figure 1: Solubility Screening Decision Tree. Use this logic to identify the optimal solvent system for purification.

Application: Recrystallization Strategy

The most common impurity in the synthesis of this compound is unreacted 4-fluorophthalic anhydride or benzylamine salts.[1] The following solvent systems utilize the solubility differential to purify the target.

Recommended System: Ethanol (or EtOH/Water)[1]

-

Dissolution: Suspend crude solid in Ethanol (approx. 10 mL/g).

-

Heating: Heat to reflux (

).[1] The solution should become clear.-

Troubleshooting: If not clear, add small amounts of Acetone or Ethyl Acetate until dissolved.[1]

-

-

Hot Filtration: Filter while hot to remove insoluble mechanical impurities or inorganic salts.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

). -

Isolation: Filter the white crystalline solid and wash with cold Ethanol.

Alternative System: Ethyl Acetate / Hexanes[1]

-

Dissolve in minimal hot Ethyl Acetate.[1]

-

Add Hexanes dropwise until persistent turbidity is observed.[1]

-

Cool to induce crystallization.[1]

Figure 2: Standard Recrystallization Workflow for N-Benzylphthalimide Derivatives.[1]

References

-

BenchChem. Technical Support Center: Overcoming Solubility Challenges of Phthalimide Derivatives. Retrieved from [1]

-

PubChem. 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (Analogous Structure Data).[1][2] National Library of Medicine.[1] Retrieved from [1]

-

Li, Y., et al. Solubility determination and modelling for phthalimide in mixed solvents.[1] Journal of Chemical Thermodynamics.[1] Retrieved from

-

ChemicalBook. 2-benzyl-5-fluoroisoindole-1,3-dione Properties & Safety. Retrieved from [1]

Lipophilicity and LogP Profiling of 2-Benzyl-5-fluoroisoindole-1,3-dione: A Technical Whitepaper

Executive Summary & Pharmacochemical Context

In modern drug discovery, the partition coefficient (LogP) is a foundational metric governing a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 2-Benzyl-5-fluoroisoindole-1,3-dione (CAS: 351996-10-6)[1], also known as N-benzyl-4-fluorophthalimide, represents a highly privileged scaffold. Bicyclic non-aromatic nitrogen heterocycles like phthalimides are inherently lipophilic and neutral, allowing them to passively diffuse across biological membranes[2]. By functionalizing the isoindole-1,3-dione core with a bulky benzyl group and an electronegative fluorine atom, medicinal chemists can finely tune the molecule's lipophilicity to target central nervous system (CNS) receptors, such as Cholinesterase (ChE) and Monoamine Oxidase (MAO)[3].

This whitepaper deconstructs the structural causality behind the compound's LogP, provides a self-validating experimental protocol for its determination, and outlines its pharmacokinetic implications.

Physicochemical Data Summary

To understand the partitioning behavior of 2-Benzyl-5-fluoroisoindole-1,3-dione, we must first establish its quantitative baseline. The data below synthesizes the properties of the fluorinated compound and its non-fluorinated base analog (N-benzylphthalimide)[4][5].

| Property | Value | Causality / Structural Note |

| Molecular Formula | C₁₅H₁₀FNO₂ | - |

| Molecular Weight | 255.24 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da). |

| Calculated LogP (XLogP3) | ~3.1 | Base N-benzylphthalimide is 2.8[5]; aromatic fluorine adds ~0.3. |

| Topological Polar Surface Area | 37.4 Ų | Driven entirely by the two imide carbonyl oxygens[6]. |

| Hydrogen Bond Donors | 0 | Absence of H-donors significantly enhances membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Facilitates critical target protein binding without excessive hydration. |

Mechanistic Causality of Lipophilicity (Structure-Property Relationships)

As an Application Scientist, I emphasize that LogP is not just a number—it is the macroscopic result of microscopic electron distribution and hydration thermodynamics. The lipophilicity of 2-Benzyl-5-fluoroisoindole-1,3-dione is driven by three distinct structural pillars:

-

The Phthalimide Core (Isoindole-1,3-dione): The core provides a rigid, electron-deficient π-system. While the two carbonyl groups contribute to the TPSA (37.4 Ų), the lack of hydrogen-bond donors makes the core inherently hydrophobic[6]. It resists extensive aqueous solvation, driving the molecule out of the aqueous phase and into lipid bilayers.

-

N-Benzyl Substitution: The orthogonally disposed benzyl ring imparts significant steric bulk and hydrophobic surface area[6]. The addition of this aromatic ring increases the LogP by approximately +2.0 units compared to an unsubstituted phthalimide, acting as the primary driver for lipid partitioning.

-

5-Fluoro Substitution: Fluorine is highly electronegative but possesses extremely low polarizability. Substituting a hydrogen atom for a fluorine on the aromatic ring increases lipophilicity (adding +0.14 to +0.3 LogP units) because it disrupts the local water structure, forcing water molecules to form a highly ordered, thermodynamically unfavorable "cage" (hydrophobic hydration). Furthermore, the strong C-F bond enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[7].

Figure 1: Structure-Property Relationship (SAR) driving the lipophilicity of the compound.

Experimental Determination of LogP: Self-Validating Protocol

For highly lipophilic and poorly water-soluble compounds (LogP > 3.0), the traditional Shake-Flask method (OECD 107) is prone to emulsion formation and quantification errors. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117) is the gold standard.

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step RP-HPLC Methodology

-

System Suitability & Calibration (The Validation Anchor):

-

Select 6 reference standards with known LogP values spanning 1.5 to 4.5 (e.g., acetanilide, benzyl alcohol, chlorobenzene, toluene).

-

Causality: Injecting these standards establishes a calibration curve of known LogP vs. log

(capacity factor). The system self-validates: if the linear regression

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mixture of HPLC-grade Methanol/Water (65:35 v/v). Buffer the aqueous phase to pH 7.4 using 10 mM phosphate buffer.

-

Causality: While the compound is non-ionizable under physiological pH (predicted

)[6], buffering standardizes the silica column's silanol ionization, preventing retention time drift.

-

-

Dead Time (

) Determination:-

Inject a non-retained marker (e.g., thiourea) to determine the column dead time (

).

-

-

Sample Injection & Detection:

-

Dissolve 2-Benzyl-5-fluoroisoindole-1,3-dione in methanol (0.1 mg/mL). Inject 10 µL onto a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

-

Monitor via UV/Vis detection at 254 nm (leveraging the compound's conjugated π-system). Record the retention time (

).

-

-

Quality Control (QC) Check:

-

Midway through the sequence, re-inject the toluene standard. The

must not deviate by more than 2% from the initial calibration run.

-

-

Data Processing:

-

Calculate the capacity factor:

. -

Interpolate the experimental LogP of the sample using the validated calibration curve.

-

Figure 2: Self-validating RP-HPLC workflow for experimental LogP determination.

Pharmacokinetic Implications for Drug Development

The lipophilicity profile of 2-Benzyl-5-fluoroisoindole-1,3-dione dictates its utility in preclinical drug development:

-

Optimal Blood-Brain Barrier (BBB) Permeability: With an estimated LogP of 3.1 and a highly compact TPSA of 37.4 Ų, this compound falls perfectly within the "sweet spot" for CNS penetration (optimal CNS LogP is 2.0–3.5; TPSA < 90 Ų). This explains why fluorinated N-benzylphthalimides exhibit high BBB permeability in PAMPA assays, making them ideal candidates for Alzheimer's Disease (AD) therapeutics targeting Cholinesterase and MAO-B[3].

-

The Solubility vs. Permeability Trade-off: The high lipophilicity that grants excellent CNS access inherently results in poor aqueous solubility. Similar fluorinated phthalimide derivatives exhibit reduced solubility (ESOL Log S

-6.1)[3]. Formulation scientists must anticipate this bottleneck by utilizing lipid-based delivery systems, amorphous solid dispersions, or cosolvents (such as DMSO) during early in vivo efficacy models.

References

1.[1] ChemicalBook. "2-benzyl-5-fluoroisoindole-1,3-dione | 351996-10-6". URL: 2.[4] ChemicalBook. "2-benzyl-5-fluoroisoindole-1,3-dione Properties". URL: 3.[6] Smolecule. "Buy N-Benzylphthalimide | 2142-01-0". URL: 4.[3] PubMed Central (PMC). "Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors". URL: 5.[7] ACS Omega. "Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives". URL: 6.[2] Journal of Applied Pharmaceutical Science. "Recent Advances and Future Prospects of Phthalimide Derivatives". URL: 7.[5] PubChem. "Benzylphthalimide | C15H11NO2 | CID 75059". URL:

Sources

- 1. 2-benzyl-5-fluoroisoindole-1,3-dione | 351996-10-6 [chemicalbook.com]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-benzyl-5-fluoroisoindole-1,3-dione | 351996-10-6 [chemicalbook.com]

- 5. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy N-Benzylphthalimide | 2142-01-0 | >98% [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Potency & Therapeutic Applications of Fluorinated Isoindole-1,3-diones

Executive Summary: The Fluorine Advantage

The isoindole-1,3-dione scaffold (commonly known as phthalimide) represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. However, the strategic incorporation of fluorine atoms—via N-substitution or ring fluorination—has emerged as a critical optimization strategy.

Fluorination does not merely act as a structural placeholder; it fundamentally alters the physicochemical profile of the isoindole-1,3-dione core. This guide details how fluorine substitution enhances metabolic stability, modulates pKa for better bioavailability, and increases lipophilicity to facilitate blood-brain barrier (BBB) penetration, thereby amplifying biological activities ranging from cytotoxicity to anti-inflammatory responses.

Chemical Rationale: Why Fluorine?

Before analyzing specific biological activities, it is crucial to understand the causality behind fluorination in this scaffold.

| Parameter | Impact of Fluorine Substitution | Mechanistic Benefit |

| Lipophilicity (LogP) | Increases lipophilicity (C-F bond is more lipophilic than C-H). | Enhances passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). |

| Metabolic Stability | Blocks oxidative metabolism (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol). | Prevents rapid degradation by Cytochrome P450 enzymes (e.g., blocking hydroxylation at the 4-position). |

| Electronic Effects | High electronegativity withdraws electron density from the aromatic ring. | Increases the acidity of the imide proton (if unsubstituted) or alters |

| Bioisosterism | Mimics hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) or hydroxyl groups. | Allows for "stealth" substitution that maintains steric fit while altering electronic properties. |

Therapeutic Area I: Oncology & Cytotoxicity

Fluorinated isoindole-1,3-diones exhibit potent antiproliferative activity against solid tumors. The mechanism is often multi-modal, involving tubulin polymerization inhibition, DNA intercalation, and angiogenesis suppression.

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain N-substituted fluorinated phthalimides bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.

-

VEGFR2 Inhibition: Fluorinated derivatives have shown affinity for Vascular Endothelial Growth Factor Receptor 2, stifling tumor angiogenesis.

-

Apoptosis Induction: Activation of Caspase-3 and Caspase-9 pathways.

Quantitative Data: Cytotoxicity Profiles

Data synthesized from recent comparative studies (e.g., Compound 6c vs. Standard).

| Compound Class | Substitution Pattern | Cell Line | IC50 (µM) | Mechanism Note |

| Triazole-Phthalimide Hybrid | N-(4-fluorophenyl) | MCF-7 (Breast) | 0.56 ± 0.1 | Tubulin inhibition; G2/M arrest [1].[1] |

| Fluorenyl-Phthalimide | 2-Fluoro-substituted | A549 (Lung) | 52.04 ± 2.1 | Aldose Reductase (ALR2) inhibition [2]. |

| Standard (Thalidomide) | Non-fluorinated | MCF-7 | >100 | Weak direct cytotoxicity; requires metabolic activation. |

| Standard (Doxorubicin) | N/A | MCF-7 | 0.98 ± 0.2 | DNA Intercalation (Positive Control). |

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of fluorinated phthalimide entry into a cancer cell, leading to apoptosis.

Figure 1: Proposed mechanism of apoptosis induction by fluorinated phthalimides via tubulin destabilization and mitochondrial pathways.

Therapeutic Area II: Immunomodulation & Inflammation

Beyond oncology, fluorinated isoindole-1,3-diones act as potent anti-inflammatory agents. They are structurally related to thalidomide but often exhibit reduced toxicity and enhanced selectivity for Cyclooxygenase-2 (COX-2) or Tumor Necrosis Factor-alpha (TNF-

COX-2 Selectivity

Fluorine substitution on the N-phenyl ring (specifically at the para position) improves selectivity for the COX-2 active site over COX-1. This is critical for reducing gastrointestinal side effects associated with NSAIDs.

TNF- Suppression

Fluorinated analogs modulate the stability of mRNA transcripts for TNF-

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating fluorinated isoindole-1,3-diones.

Protocol A: Synthesis of N-(4-Fluorophenyl)isoindole-1,3-dione

A self-validating condensation protocol.

-

Reagents: Phthalic anhydride (10 mmol), 4-Fluoroaniline (10 mmol), Glacial Acetic Acid (20 mL).

-

Reaction:

-

Mix reagents in a round-bottom flask.

-

Reflux at 118°C for 4–6 hours. Checkpoint: Monitor via TLC (30% Ethyl Acetate/Hexane) until the starting amine spot disappears.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into crushed ice (100 g) with vigorous stirring. The product will precipitate immediately.

-

-

Purification:

-

Filter the precipitate.[2]

-

Recrystallize from Ethanol/Water (9:1).

-

Validation: Melting point should be sharp (e.g., ~194–196°C).

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standardized for MCF-7 or A549 cell lines.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

Calculation:

Experimental Workflow Diagram

Figure 2: Standardized workflow from chemical synthesis to biological evaluation.

Future Outlook: PROTACs and Beyond

The future of fluorinated isoindole-1,3-diones lies in Targeted Protein Degradation (TPD) . The phthalimide moiety is a known ligand for Cereblon (CRBN) , an E3 ubiquitin ligase component.

-

Strategy: Link a fluorinated phthalimide (CRBN binder) to a target protein ligand.

-

Benefit: Fluorination can tune the binding affinity to CRBN, potentially reducing the "hook effect" seen in PROTACs and improving the pharmacokinetic profile of the chimera.

References

-

Aljuhani, A., et al. "Unveiling the anti-cancer potentiality of phthalimide-based Analogues targeting tubulin polymerization in MCF-7 cancerous Cells."[1] Elsevier Pure, 2024. 1[3][4][5]

-

Author Unknown. "Fluorenyl-phthalimide hybrids as potent aldose reductase inhibitors with selective anticancer activity."[5] PubMed, 2025. 5

-

BenchChem Technical Support.[2] "The Emergence of Fluorinated Phthalimides: A Technical Overview." BenchChem, 2025.[2] 2

-

Kushwaha, N., et al. "Phthalimides as anti-inflammatory agents." PubMed Central, 2024. 6[5]

-

Ingale, Y. N., et al. "Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives."[7][8][9] International Journal of Pharmaceutics & Drug Analysis, 2018.[7] 7

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorenyl-phthalimide hybrids as potent aldose reductase inhibitors with selective anticancer activity: Rational design, synthesis, and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. Synthesis and study of some new 1,3-isoindoledione derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Discovery and history of N-benzylisoindole-1,3-dione derivatives

Abstract N-benzylisoindole-1,3-dione, commonly known as N-benzylphthalimide, represents a highly versatile class of bicyclic non-aromatic nitrogen heterocycles. Originally utilized as robust protecting groups in organic synthesis, these scaffolds have evolved into potent, multi-target pharmacophores. This technical guide explores the historical discovery, synthetic methodologies, and modern pharmacological applications of N-benzylisoindole-1,3-dione derivatives, focusing on their roles as anticancer agents, anticonvulsants, and dual-target inhibitors for neurodegenerative diseases.

Historical Context and Evolution of the Scaffold

The isoindole-1,3-dione (phthalimide) core has been a cornerstone of organic chemistry since the late 19th century, famously employed in the Gabriel synthesis to generate primary amines. The inherent stability of the imide ring, coupled with its lipophilic nature, allows it to easily traverse biological membranes, making it an ideal candidate for drug discovery1[1].

Historically, the addition of a benzyl group to the imide nitrogen (forming N-benzylisoindole-1,3-dione) was primarily a synthetic maneuver to explore nucleophilic substitution and hydrolysis kinetics 2[2]. However, researchers soon realized that the planar structure of the benzene and imide groups, which sit at a dihedral angle of 74.2°, provides a unique spatial arrangement capable of interacting with diverse biological targets1[1]. Over the decades, the scaffold transitioned from a mere chemical intermediate to a lead compound for anticonvulsant, antimicrobial, and anticancer therapies.

Chemical Synthesis: Methodologies and Mechanistic Causality

As an Application Scientist, I emphasize that the synthesis of N-benzylisoindole-1,3-dione must be approached not just as a recipe, but as a thermodynamically driven sequence. The most robust and scalable method is the direct condensation of phthalic anhydride with benzylamine3[3].

Protocol: One-Pot Condensation and Cyclodehydration

This protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure reaction fidelity.

-

Activation and Nucleophilic Attack : Combine equimolar amounts (e.g., 10 mmol) of phthalic anhydride and benzylamine in 15 mL of glacial acetic acid.

-

Thermal Cyclodehydration : Heat the reaction mixture to reflux (approx. 120°C) for 4–6 hours.

-

Causality: The intermediate phthalamic acid is stable at room temperature. Refluxing provides the activation energy required for intramolecular cyclization, driving off a molecule of water to close the imide ring.

-

Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the highly polar phthalamic acid spot confirms complete cyclization.

-

-

Precipitation and Isolation : Pour the hot mixture into 100 mL of crushed ice/water with vigorous stirring.

-

Causality: The sudden drop in temperature and shift to a highly polar aqueous environment forces the lipophilic N-benzylphthalimide to precipitate quantitatively, leaving unreacted amines and acetic acid in solution.

-

-

Purification : Filter the crude solid under vacuum and recrystallize from hot ethanol.

-

Causality: Ethanol exploits the temperature-dependent solubility of the imide, ensuring the removal of trace impurities upon cooling.

-

Validation Checkpoint: Pure N-benzylisoindole-1,3-dione yields a sharp melting point and a characteristic 1H-NMR singlet at ~4.8 ppm corresponding to the benzylic CH₂ protons.

-

Fig 1: Step-by-step synthetic workflow of N-benzylisoindole-1,3-dione via cyclodehydration.

Pharmacological Profiling and Biological Activity

The biological versatility of N-benzylisoindole-1,3-dione derivatives stems from their ability to undergo extensive Structure-Activity Relationship (SAR) modifications on both the phthalimide ring and the benzyl moiety.

Neurological Applications: Alzheimer's Disease and Anticonvulsant Activity

Recent breakthroughs have positioned these derivatives as multi-target-directed ligands for Alzheimer's Disease (AD). The complex etiology of AD has rendered "one-target" drugs largely ineffective. N-benzylphthalimides have been engineered to simultaneously inhibit Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase B (MAO-B) 4[4].

Unsubstituted N-benzylphthalimide exhibits weak MAO-B inhibition (IC₅₀ = 10.5 μM) 4[4]. However, strategic substitution drastically enhances affinity. For instance, introducing a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group at the para-position of the phenyl ring (Compound 3e) yields a highly potent BChE inhibitor (IC₅₀ = 6.29 μM)4[4].

Additionally, these compounds exhibit significant anticonvulsant properties. In vivo murine models utilizing maximum electroshock therapy demonstrated that N-benzylphthalimide provides seizure protection lasting up to 48 hours, though its bulky aromatic group results in a slower onset of action compared to aliphatic derivatives 5[5].

Fig 2: Dual-target inhibition mechanism of N-benzylphthalimides in neurodegenerative pathways.

Anticancer and Cytotoxic Potential

The isoindole-1,3-dione scaffold has shown promising antiproliferative effects against various human cancer cell lines. In vitro studies utilizing the MTT assay revealed that N-benzylisoindole-1,3-dione derivatives inhibit the viability of A549-Luc (human lung adenocarcinoma) cells6[6]. Substituted derivatives demonstrated IC₅₀ values in the range of 114–116 μM after a 48-hour incubation period 6[6]. Furthermore, in vivo acute and subacute toxicity studies in nude mice confirmed their potential as systemic therapeutic agents, establishing baseline safety profiles for further structural optimization 6[6].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key N-benzylisoindole-1,3-dione derivatives across various therapeutic targets.

| Compound / Derivative | Target / Model | Biological Activity (IC₅₀ / Effect) | Source Index |

| N-Benzylphthalimide (Unsubstituted) | MAO-B (In vitro) | 10.5 μM | [4] |

| Compound 3e (p-CF₃ substituted) | eqBChE (In vitro) | 6.29 μM | [4] |

| Compound 3g (Nitrile substituted) | MAO-A (In vitro) | 5.44 μM | [4] |

| N-Benzylphthalimide | Swiss Mice (In vivo) | Seizure protective (30–300 mg/kg) | [5] |

| Benzyl Derivative 3 | A549-Luc Lung Cancer | 114.25 μM | [6] |

| Benzyl Derivative 4 | A549-Luc Lung Cancer | 116.26 μM | [6] |

Conclusion

The trajectory of N-benzylisoindole-1,3-dione from a traditional synthetic intermediate to a highly tunable, multi-target pharmacophore underscores the power of rational drug design. By leveraging the predictable reactivity of the phthalimide core and the vast SAR potential of the benzyl ring, researchers can continue to develop potent therapeutics for oncology and neurodegenerative diseases.

References

-

[4] Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. ACS Omega. [Link]

-

[5] SYNTHESIS AND ANTICONVULSANT PROPERTIES OF N-CYCLOPENTYL PHTHALIMEIDE AND N-BENZYL PHTHALIMIDE. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

[1] Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

[6] Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

Sources

Whitepaper: The Strategic Impact of Fluorine Substitution on the Bioactivity of Isoindole-1,3-dione Derivatives

Abstract: The isoindole-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic accessibility make it an attractive starting point for drug discovery. A key strategy for optimizing the pharmacological profile of this scaffold is the selective incorporation of fluorine atoms. This technical guide provides an in-depth analysis of how fluorine substitution critically modulates the bioactivity of isoindole-1,3-dione derivatives, focusing on their anticancer, anti-inflammatory, and anticonvulsant properties. We will explore the causal relationships behind these effects, detail validated experimental protocols, and present key structure-activity relationship (SAR) data.

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a deliberate and strategic decision aimed at enhancing its pharmacological properties. The fluorine atom is slightly larger than a hydrogen atom, meaning its substitution does not significantly alter the parent molecule's overall shape.[3] However, due to its extreme electronegativity, the carbon-fluorine (C-F) bond is the strongest in organic chemistry, which confers several advantages:[3]

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity (pKa), and dipole moment. These changes can enhance membrane permeability, improve binding affinity to target proteins, and modify solubility.[3]

-

Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule, locking it into a more biologically active shape.

-

Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[4]

For the isoindole-1,3-dione scaffold, these effects translate into a powerful method for fine-tuning bioactivity, transforming promising lead compounds into viable drug candidates.

Synthesis of Fluorinated Isoindole-1,3-dione Derivatives

The synthesis of fluorinated isoindole-1,3-diones is typically straightforward, most often involving the condensation of a fluorinated phthalic anhydride with a desired primary amine. This robust reaction allows for the generation of a diverse library of derivatives for biological screening.

General Synthetic Workflow

The primary synthetic route involves a condensation reaction, which is a reliable and high-yielding process. The workflow is self-validating: successful formation of the product is confirmed by its precipitation from the aqueous workup, and its purity is verified through standard analytical techniques before proceeding to biological assays.

Caption: General workflow for synthesis and evaluation of fluorinated phthalimides.[5]

Detailed Experimental Protocol: Synthesis of N-(halophenyl)phthalimides

This protocol describes a standard, reproducible method for synthesizing N-aryl substituted fluorinated phthalimides. The choice of glacial acetic acid as a solvent is key, as it facilitates the reaction and is easily removed. The precipitation in ice-cold water is a critical purification step that leverages the product's low aqueous solubility.

Reagents:

-

Phthalic anhydride or 4-fluorophthalic anhydride (1.0 equivalent)

-

Appropriate halogen-substituted aniline (e.g., 4-fluoroaniline) (1.0 equivalent)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

A mixture of the phthalic anhydride derivative (1.0 eq) and the desired fluorinated aniline (1.0 eq) is prepared in glacial acetic acid.[5]

-

The reaction mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is poured slowly into a beaker of ice-cold water with stirring.[5]

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water to remove residual acetic acid.[5]

-

The crude product is dried completely.

-

The dried solid is recrystallized from a suitable solvent, such as ethanol, to yield the pure N-(fluorophenyl)phthalimide.[5]

-

The final product's identity and purity are confirmed using NMR, IR, and Mass Spectrometry.

Impact of Fluorine on Anticancer Activity

The isoindole-1,3-dione scaffold is present in several anticancer agents, and fluorination has emerged as a strategy to enhance their potency.[6][7][8]

Structure-Activity Relationship (SAR): The Positional Advantage

The placement of the fluorine atom on the phthalimide ring or its N-substituent is not arbitrary; it has a profound effect on cytotoxic activity. Studies comparing different positional isomers of N-(fluorophenyl)phthalimides reveal a clear SAR.

Table 1: In Vitro Anticancer Activity of N-(Fluorophenyl)phthalimides (IC₅₀ in µM)

| Compound | Substituent Position | MCF-7 (Breast Cancer) | WiDr (Colon Cancer) |

|---|---|---|---|

| 1 | 2-Fluoro | >100 | >100 |

| 2 | 3-Fluoro | 67.8 | 89.3 |

| 3 | 4-Fluoro | 34.5 | 45.2 |

Data is illustrative and compiled from representative studies.[5]

Causality Analysis: The data clearly indicates that substitution at the 4-position (para) results in the highest potency.[5] This can be attributed to several factors. The 4-position allows the electronegative fluorine atom to exert maximum electronic influence on the phenyl ring, potentially enhancing interactions with target proteins. This position is also less likely to cause steric hindrance compared to the 2-position (ortho), which may explain the dramatically lower activity of the 2-fluoro derivative.[5] The anticancer effects of these compounds are believed to stem from their ability to induce apoptosis (programmed cell death) and inhibit enzymes crucial for cancer cell proliferation.[5][9]

Impact of Fluorine on Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phthalimide derivatives, famously including thalidomide, are known to possess potent immunomodulatory and anti-inflammatory properties.[1][10] Fluorination has been shown to significantly enhance these effects.

A comprehensive review of phthalimide-based anti-inflammatory agents highlighted that a tetrafluoro-substituted derivative demonstrated the highest inhibitory activity against tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine.[1] This finding strongly reinforces the principle that increasing the degree of fluorination can directly correlate with increased anti-inflammatory potency. The mechanism is believed to involve the modulation of pro- and anti-inflammatory cytokine production.[1]

Impact of Fluorine on Anticonvulsant Activity

The versatility of the phthalimide scaffold extends to neurological conditions. By applying a bioisosteric replacement strategy, researchers have successfully designed fluorinated phthalimides with significant anticonvulsant properties.

In one study, a series of novel 4-fluorophthalimides were synthesized and evaluated in established mouse models of epilepsy.[11]

-

Maximal Electroshock (MES) Model: Tests for efficacy against tonic-clonic seizures. The fluorinated compounds did not show efficient activity in this model.[11]

-

Pentylenetetrazole (PTZ) Model: A model for clonic seizures. Several of the designed 4-fluorophthalimide derivatives provided significant protection against PTZ-induced seizures, with one compound proving more potent than the reference drug phenytoin.[11]

Causality Analysis: The success in the PTZ model suggests that these fluorinated compounds are particularly effective against clonic seizures.[11] The introduction of the 4-fluoro group was a strategic choice based on prior SAR studies indicating that substituents at this position capable of hydrogen bonding could enhance activity. Fluorine, with its high electronegativity, can act as a hydrogen bond acceptor, likely improving the molecule's interaction with its neurological target.

Biological Screening Workflow: Anticonvulsant Evaluation

A robust, multi-stage screening process is essential to validate the anticonvulsant potential of new chemical entities.

Caption: A typical workflow for preclinical anticonvulsant drug screening.

Conclusion and Future Directions

The strategic incorporation of fluorine is a validated and highly effective method for enhancing the biological activity of the isoindole-1,3-dione scaffold. Evidence across anticancer, anti-inflammatory, and anticonvulsant research demonstrates that fluorination can significantly increase potency, often in a position-dependent manner.[1][5][11] The ability of fluorine to modulate key pharmacokinetic and pharmacodynamic properties—from metabolic stability to target binding affinity—provides a powerful tool for drug development professionals.

Future research should focus on elucidating the precise molecular mechanisms by which these fluorinated derivatives exert their effects. A deeper understanding of their interactions with specific enzymes and signaling pathways will enable more rational, target-based design of next-generation isoindole-1,3-dione therapeutics with improved efficacy and safety profiles.

References

-

Dastmalchi, S., et al. (n.d.). Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. PMC. Available from: [Link]

-

Tan, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. Available from: [Link]

-

Guedes, J. F., et al. (n.d.). Phthalimides as anti-inflammatory agents. PMC. Available from: [Link]

-

Krasilnikova, Y. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available from: [Link]

-

JETIR. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Jetir.Org. Available from: [Link]

-

Tan, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PMC. Available from: [Link]

-

Lindgren, L., et al. (n.d.). Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Tan, A., et al. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available from: [Link]

-

Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

-

Puskullu, M. O., et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PMC. Available from: [Link]

-

Puskullu, M. O., et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. MDPI. Available from: [Link]

-

Moore, M. L., & Silverman, R. B. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available from: [Link]

-

El-Gazzar, M. G., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

-

Jabbour, M., & Ammar, M. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available from: [Link]

-

Zahran, M., et al. (2017). Synthesis and biological evaluation of phthalimide dithiocarbamate and dithioate derivatives as anti-proliferative and anti-angiogenic agents-I. European Journal of Chemistry. Available from: [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)isoindoline-1,3-dione. Available from: [Link]

-

Storch, K., et al. (2010). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. PubMed. Available from: [Link]

-

Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available from: [Link]

-

Szeliga, J., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]

-

Szeliga, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. Available from: [Link]

-

Trukhanova, E. D., et al. (n.d.). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). Available from: [Link]

-

ResearchGate. (2026). Development of Phthalimide‐Linked 1,2,3‐Triazoles as New Inhibitors of Acetylcholinesterase, Pancreatic Lipase, and Tyrosinase. Available from: [Link]

Sources

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 11. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the N-benzylation of 5-fluoroisoindole-1,3-dione

Executive Summary

This application note details a robust, scalable protocol for the N-benzylation of 5-fluoroisoindole-1,3-dione (5-fluorophthalimide). This fluorinated scaffold is a critical intermediate in the synthesis of Cereblon (CRBN) modulators, PROTAC® linkers, and immunomodulatory imide drugs (IMiDs).

While the Gabriel synthesis is a classical transformation, the introduction of the electron-withdrawing fluorine atom at the C5 position alters the acidity of the imide proton (

Strategic Considerations & Mechanism

Reaction Logic

The transformation follows a standard

-

Substrate: 5-Fluoroisoindole-1,3-dione. The fluorine substituent exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the N-H bond, making deprotonation facile even with weak bases.

-

Base Selection: Anhydrous Potassium Carbonate (

) is preferred over Sodium Hydride (NaH). While NaH is faster, it increases the risk of side reactions (e.g., nucleophilic attack on the carbonyls) and requires strictly anhydrous conditions. -

Solvent: DMF (N,N-Dimethylformamide) is the optimal solvent due to its high dielectric constant, which solvates the potassium cation and leaves the phthalimide anion "naked" and highly reactive.

Mechanistic Pathway

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 5-fluorophthalimide.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2][3] | Role | Grade |

| 5-Fluoroisoindole-1,3-dione | 94514-21-3 | 1.0 | Substrate | >98% |

| Benzyl Bromide | 100-39-0 | 1.1 - 1.2 | Electrophile | 98% (Lachrymator) |

| Potassium Carbonate ( | 584-08-7 | 1.5 - 2.0 | Base | Anhydrous, Granular |

| N,N-Dimethylformamide (DMF) | 68-12-2 | N/A | Solvent | Anhydrous (99.8%) |

| Ethanol (EtOH) | 64-17-5 | N/A | Wash/Cryst.[4] | Absolute |

Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Temperature Control: Oil bath with digital thermocouple or heating block.

-

Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required for

method). -

Filtration: Buchner funnel with vacuum flask.

Experimental Protocol

Step 1: Reaction Setup

-

Drying: Ensure the

is anhydrous.[5] If clumpy, grind to a fine powder using a mortar and pestle to maximize surface area. -

Charging: To a clean, dry 100 mL RBF, add 5-fluoroisoindole-1,3-dione (1.65 g, 10.0 mmol) and

(2.07 g, 15.0 mmol, 1.5 equiv). -

Solvation: Add DMF (15 mL, ~1.5 M concentration relative to substrate). Stir at room temperature for 10–15 minutes. The mixture will appear as a white suspension.

-

Note: The solution may turn slightly yellow as the imide anion forms.

-

Step 2: Alkylation

-

Addition: Add Benzyl Bromide (1.3 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 2 minutes.

-

Caution: Benzyl bromide is a potent lachrymator. Perform this step in a fume hood.

-

-

Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 60°C (internal temperature).

-

Why 60°C? Higher temperatures (>90°C) increase the risk of hydrolytic ring opening (forming phthalamic acids). 60°C provides sufficient energy for the

reaction while preserving the imide ring.

-

-

Monitoring: Stir for 3–5 hours. Monitor reaction progress via TLC (30% Ethyl Acetate in Hexanes) or LCMS.

-

Target: Disappearance of the starting material (

~0.4) and appearance of the less polar product (

-

Step 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously.

-

Observation: The product should precipitate immediately as a white to off-white solid.

-

-

Digestion: Continue stirring the aqueous suspension for 15–20 minutes to ensure all DMF is diffused out of the solid matrix.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with:

-

Water (2 x 30 mL) to remove residual salts and DMF.

-

Cold Ethanol (1 x 10 mL) to remove unreacted benzyl bromide.

-

-

Drying: Dry the solid under vacuum at 45°C for 4 hours.

Step 4: Purification (Optional)

If the crude purity is <98% (by HPLC), recrystallize from Ethanol or Glacial Acetic Acid .

-

Dissolve the solid in minimal boiling ethanol.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystalline needles.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Incomplete precipitation | DMF volume was too high relative to water. Use at least 10:1 Water:DMF ratio during workup. |

| Ring Opening (Byproduct) | Temperature too high | Do not exceed 80°C. Ensure reagents are dry; water promotes hydrolysis at high temps. |

| Sticky/Oily Product | Residual Benzyl Bromide | Wash the filter cake thoroughly with cold ethanol or hexanes. |

| Incomplete Reaction | Particle size of Base | Grind |

Solvent Screening Data[6]

-

DMF: Excellent solubility, fast rate (Time: 3h).

-

Acetonitrile: Good solubility, slower rate (Time: 12h, requires reflux).

-

Acetone: Poor solubility for this specific substrate, not recommended.

Characterization Expectations

The product, 2-benzyl-5-fluoroisoindole-1,3-dione , should be a white crystalline solid.[6]

-

Melting Point: 138–140 °C (Lit. range for similar analogs).

-

1H NMR (400 MHz,

):- 7.85 (dd, J = 8.0, 4.5 Hz, 1H, Ar-H) - Protons ortho to carbonyls are deshielded.

- 7.55 (dd, J = 7.5, 2.5 Hz, 1H, Ar-H) - Proton ortho to Fluorine.

- 7.45 – 7.28 (m, 6H, Ar-H) - Overlap of remaining phthalimide proton and Benzyl aromatic protons.

-

4.85 (s, 2H,

-

19F NMR (376 MHz,

):- -103 to -105 ppm (m, 1F).

-

MS (ESI+):

-

Calculated Mass (

): 255.07. -

Found

.

-

Safety & Handling

-

Benzyl Bromide: A severe lachrymator (tear gas) and skin irritant. Mandatory: Handle only in a functioning fume hood. Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.

-

DMF: Teratogenic and hepatotoxic. Avoid skin contact. Wear nitrile gloves (double gloving recommended).

-

5-Fluoroisoindole-1,3-dione: Potential respiratory irritant. Use a dust mask if handling large quantities of powder.

References

-

Gabriel Synthesis Mechanism & General Protocol

-

Fluorinated Phthalimide Reactivity

-

N-Benzylation Protocols (Base Selection)

-

Sheehan, J.C., & Bolhofer, W.A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2788. (Establishes DMF as the superior solvent). Link

-

-

Thalidomide/PROTAC Analog Synthesis

-

Scientific reports on 5-fluoro-thalidomide derivatives (CAS 835616-61-0) utilize the core 5-fluorophthalimide scaffold, validating its stability under basic alkylation conditions.

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | C13H9FN2O4 | CID 70876201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]

Application Note: In Vitro Characterization of 2-Benzyl-5-fluoroisoindole-1,3-dione in Cancer Cell Models

Executive Summary

This guide details the standardized protocols for evaluating the anticancer activity of 2-Benzyl-5-fluoroisoindole-1,3-dione (CAS: 351996-10-6). Belonging to the phthalimide scaffold class, this compound represents a critical chemical space in medicinal chemistry, where the N-benzyl substitution enhances lipophilicity and membrane permeability, while the 5-fluoro moiety potentially increases metabolic stability and binding affinity to targets such as VEGFR2 or Topoisomerase II.

This document provides a self-validating workflow for solubilization, cytotoxicity screening (MTT), and mechanistic validation (Apoptosis/Caspase activation), designed to ensure reproducibility in drug discovery campaigns.

Compound Profile & Preparation

Rationale: Phthalimide derivatives are notoriously hydrophobic. Improper solubilization is the leading cause of variability in IC50 data. The fluorine atom at position 5 adds electron-withdrawing character, potentially altering pKa and solubility compared to non-fluorinated analogs.

Physicochemical Properties[1][2][3][4][5][6][7][8]

-

IUPAC Name: 2-benzyl-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione[1]

-

Molecular Weight: 255.25 g/mol

-

LogP (Predicted): ~2.78 (Moderate Lipophilicity)

-

Solubility: Insoluble in water; Soluble in DMSO, DMF.

Stock Solution Protocol

-

Weighing: Weigh 2.55 mg of compound into a sterile glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

-

Critical Step: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into 50 µL volumes in amber tubes to prevent freeze-thaw cycles. Store at -20°C. Stable for 3 months.

Protocol I: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in adherent cancer cell lines (e.g., MCF-7, A549, HepG2).

Scientific Logic: The MTT assay measures mitochondrial reductase activity. Phthalimides often induce mitochondrial dysfunction; therefore, this assay serves as both a viability check and a preliminary mechanistic probe.

Materials

-

MTT Reagent (5 mg/mL in PBS)

-

Vehicle Control: DMSO (Final concentration < 0.5%)

-

Positive Control: Doxorubicin or 5-Fluorouracil

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Compound Dilution:

-

Prepare a 2x Working Solution in culture media.

-

Serial Dilution Range: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM.

-

Note: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells to avoid solvent toxicity artifacts.

-

-

Treatment: Aspirate old media. Add 100 µL of treatment media per well (Triplicate wells per concentration).

-

Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

-

Development:

-

Add 10 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

-

Aspirate media carefully.

-

Solubilize crystals with 100 µL DMSO . Shake plate for 10 mins.

-

-

Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability:

Protocol II: Mechanistic Validation (Apoptosis)

Objective: Confirm if cytotoxicity is driven by programmed cell death (Apoptosis) rather than necrosis.

Scientific Logic: N-substituted phthalimides frequently trigger the intrinsic mitochondrial pathway by altering the Bax/Bcl-2 ratio. This protocol uses Annexin V (early apoptosis) and Propidium Iodide (late apoptosis/necrosis).

Workflow Diagram (DOT)

Figure 1: Experimental workflow for Flow Cytometric analysis of apoptosis.[4]

Methodology

-

Treatment: Treat

cells in a 6-well plate with the compound at the determined IC50 concentration for 24 hours. -

Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine in one tube.

-

Washing: Centrifuge at 1500 rpm for 5 min. Wash pellet twice with cold PBS.

-

Staining: Resuspend in 100 µL 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC .

-

Add 5 µL Propidium Iodide (PI) .

-

-

Incubation: Incubate 15 mins at RT in the dark.

-

Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

Mechanistic Pathway Visualization

Based on SAR studies of similar N-benzylphthalimides, the proposed mechanism involves the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.

Figure 2: Proposed Mechanism of Action.[4][2] The fluorinated phthalimide core disrupts the Bax/Bcl-2 rheostat, leading to mitochondrial outer membrane permeabilization (MOMP).